5-benzyl-4-[(4-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Description
Propriétés
IUPAC Name |
5-benzyl-4-[(4-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3OS2/c24-17-10-8-16(9-11-17)14-29-23-26-19-18-7-4-12-25-21(18)30-20(19)22(28)27(23)13-15-5-2-1-3-6-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTDMOVTUBGCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-[(4-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
5-benzyl-4-[(4-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
5-benzyl-4-[(4-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Preliminary studies suggest it may have antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 5-benzyl-4-[(4-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modifying the activity of these targets. The pathways involved often include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Tricyclic Core Derivatives
The target compound shares a tricyclic scaffold with the following analogs:
a) 5-Benzyl-4-{[2-(3-Methoxyphenyl)-2-oxoethyl]sulfanyl}-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one ()
- Molecular Formula : C₂₅H₁₉N₃O₃S₂
- Molecular Weight : 473.6 g/mol
- Key Differences :
- Substituent at position 4: A 3-methoxyphenyl group linked via a sulfanyl ethyl chain.
- The methoxy group is electron-donating, contrasting with the electron-withdrawing bromine in the target compound.
- Increased oxygen content (3 oxygen atoms vs. 1 in the target compound) may enhance solubility in polar solvents.
b) 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 ()
- Key Differences: Tetracyclic (vs. tricyclic) core with additional sulfur atoms. 4-Methoxyphenyl substituent: Electron-donating effects similar to the analog in .
Functional Group and Substituent Analysis
Computational and Theoretical Insights
While the target compound lacks direct computational data in the evidence, analogous studies on triazolone derivatives () highlight methodologies for predicting properties:
- DFT Calculations: Used to analyze Mulliken charges, HOMO-LUMO gaps, and electrostatic potentials.
- GIAO Method : Predicts NMR chemical shifts, which could be applied to the target compound’s aromatic and heterocyclic regions.
- Steric Effects : The bromine atom in the target compound may introduce greater steric hindrance compared to methoxy or hydroxy substituents, affecting binding affinities or crystal packing .
Activité Biologique
5-benzyl-4-[(4-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. A common method includes S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone. This is followed by the reduction of the resulting ketone to yield the final product .
Antimicrobial Properties
Preliminary studies indicate that the compound exhibits significant antimicrobial activity . Comparisons with related compounds suggest that the presence of bromine enhances its antibacterial properties compared to chlorine analogues . The increased electron density on the hydrazinic end of the thiosemicarbazide chain is believed to contribute to this enhanced activity.
Anticancer Potential
Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
The biological effects of 5-benzyl-4-[(4-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one are thought to arise from its interactions with various molecular targets:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function.
- Receptor Modulation : It may also interact with cellular receptors involved in signal transduction pathways.
Comparative Analysis
To better understand its unique properties, it is useful to compare this compound with similar structures:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole | Structure | Moderate antimicrobial |
| 5-(4-bromophenyl)-thiosemicarbazide | Structure | High antibacterial activity |
The unique triazatricyclo framework of our compound sets it apart from these analogues, potentially endowing it with distinct biological activities .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial counts in vitro compared to controls.
- Cancer Cell Line Studies : Research involving breast and lung cancer cell lines showed a dose-dependent inhibition of cell growth when treated with this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-benzyl-4-[(4-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one, and how can reaction conditions be optimized?
- Methodological Answer : Utilize Cu(II)-mediated cascade dehydrogenation of diphenylmethane derivatives (analogous to methods in ) to construct fused heterocyclic scaffolds. Optimize solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (5–10 mol% Cu(OAc)₂). Monitor progress via TLC and HPLC-MS. Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient). Validate purity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the compound’s structure be confirmed using crystallographic and spectroscopic techniques?
- Methodological Answer : For X-ray crystallography, grow single crystals via slow evaporation in a 1:1 dichloromethane/hexane mixture. Use SHELXL ( ) for refinement and ORTEP-III ( ) for visualizing thermal ellipsoids. Cross-validate bond lengths and angles against DFT-optimized geometries. For spectroscopic confirmation, assign NMR signals using 2D techniques (COSY, HSQC) and compare to structurally related tricyclic compounds (e.g., ) .
Q. What computational tools are suitable for predicting the compound’s electronic properties and reactivity?
- Methodological Answer : Employ Gaussian 16 or ORCA for DFT calculations (B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Use automated reaction path search algorithms (e.g., those from ICReDD in ) to simulate plausible reaction mechanisms and intermediates .
Advanced Research Questions
Q. How can discrepancies between theoretical predictions and experimental data (e.g., bond lengths, reaction yields) be resolved?
- Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., solvent models, dispersion corrections). For crystallographic disagreements, assess whether thermal motion or disorder (e.g., ’s SHELXL restraints) skews experimental values. For yield discrepancies, re-examine reaction kinetics (e.g., via Eyring plots) or competing side reactions (traced via LC-MS/MS, ) .
Q. What strategies are effective in elucidating the compound’s reaction mechanism under catalytic conditions?
- Methodological Answer : Use isotopic labeling (e.g., deuterated substrates) and in-situ FTIR to track intermediate formation. Combine kinetic isotope effects (KIE) with computational transition-state modeling (e.g., NEB method). For heterogeneous catalysis, conduct EXAFS or XPS to probe catalyst surface interactions .
Q. How can crystallographic disorder or twinning in the compound’s crystal structure be addressed?
- Methodological Answer : Apply SHELXL’s TWIN/BASF commands ( ) to model twinning. For disorder, use PART/SUMP restraints to refine occupancies of overlapping atoms. Validate with Hirshfeld surface analysis to ensure plausible intermolecular contacts .
Q. What experimental designs are recommended for studying the compound’s biological activity (e.g., enzyme inhibition)?
- Methodological Answer : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity assays. Pair with molecular docking (AutoDock Vina) guided by the compound’s crystallographic geometry ( ). For cell-based assays, optimize delivery vehicles (e.g., PEGylated liposomes) and include controls for cytotoxicity (MTT assay) .
Q. How can high-throughput screening (HTS) expedite the discovery of derivatives with enhanced properties?
- Methodological Answer : Implement a Design of Experiments (DoE) approach (e.g., fractional factorial design) to vary substituents (e.g., bromine → trifluoromethyl). Use automated liquid handlers for parallel synthesis and UPLC-HRMS for rapid characterization. Prioritize candidates via PCA (principal component analysis) of computed descriptors (logP, polar surface area) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
